GNE-987

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

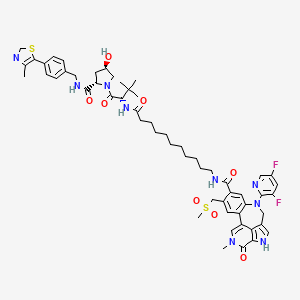

GNE-987は、標的療法のためのプロテアソーム標的化キメラ(PROTAC)技術を用いて開発された新規キメラ分子です。 これは、ブロモドメインおよびエクストリームターミナル(BET)タンパク質、特にBRD4を標的とする強力な阻害剤であり、BRD4のプロテアソーム分解を誘導するように設計されています 。 この化合物は、骨肉腫やT細胞急性リンパ性白血病など、さまざまな癌の種類において有意な抗腫瘍効果を示しています .

準備方法

合成経路と反応条件: GNE-987は、PROTAC技術を用いて合成され、これはBET阻害剤をリンカーを介してE3ユビキチンリガーゼリガンドに結合させることを伴います。 合成は通常、BET阻害剤、E3リガーゼリガンド、リンカーの調製、続いてそれらの結合を含む複数のステップを伴います .

工業的生産方法: this compoundの工業的生産には、化合物の純度と安定性を確保しながら、合成経路をスケールアップすることが必要です。 これには、反応条件の最適化、高純度試薬の使用、クロマトグラフィーなどの高度な精製技術の採用が含まれる場合があります .

化学反応の分析

反応の種類: GNE-987は主にプロテアソーム分解反応を受けます。 標的タンパク質BRD4とE3ユビキチンリガーゼに結合し、それらを近接させることで、BRD4のユビキチン化とそれに続く分解を促進します .

一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、BET阻害剤、E3リガーゼリガンド、リンカーが含まれます。 反応条件は通常、化合物の安定性を維持するために、穏やかな温度と中性pHで実行されます .

生成される主な生成物: This compoundの反応から生成される主な生成物は、ユビキチン化されたBRD4であり、その後プロテアソームによって分解されます .

科学的研究の応用

This compoundは、特に癌生物学と標的療法の分野において、幅広い科学的研究の応用を備えています。 骨肉腫およびT細胞急性リンパ性白血病細胞において、アポトーシスと細胞周期停止を効果的に誘導することが示されています 。 さらに、this compoundは、癌の進行におけるBRD4の役割を理解し、BETタンパク質を標的とする新しい治療戦略を開発するための研究に使用されています .

科学的研究の応用

GNE-987 has a wide range of scientific research applications, particularly in the fields of cancer biology and targeted therapy. It has been shown to effectively induce apoptosis and cell cycle arrest in osteosarcoma and T-cell acute lymphoblastic leukemia cells . Additionally, this compound has been used in studies to understand the role of BRD4 in cancer progression and to develop new therapeutic strategies targeting BET proteins .

作用機序

GNE-987は、BETタンパク質ファミリーのメンバーであるBRD4を選択的に分解することでその効果を発揮します。 BRD4とE3ユビキチンリガーゼであるフォン・ヒッペル・リンダウ(VHL)の両方に結合し、BRD4のユビキチン化とそれに続くプロテアソーム分解を促進します 。 このBRD4機能の阻害は、癌遺伝子のダウンレギュレーションと癌細胞増殖の阻害につながります .

類似の化合物との比較

This compoundは、PROTAC技術の使用により、単なる阻害ではなく、BRD4の標的分解を可能にするため、BET阻害剤の中でユニークな存在です。 同様の化合物には、JQ1、MZ1、ARV-825などの他のBET阻害剤が含まれます 。 this compoundは、これらの化合物と比較して、BRD4を分解する際の効力と選択性が優れています .

類似の化合物のリスト:- JQ1

- MZ1

- ARV-825

This compoundは、BRD4の分解を誘導する能力が際立っており、より効果的かつ標的を絞った癌療法へのアプローチを提供しています .

類似化合物との比較

GNE-987 is unique among BET inhibitors due to its use of PROTAC technology, which allows for the targeted degradation of BRD4 rather than mere inhibition. Similar compounds include other BET inhibitors such as JQ1, MZ1, and ARV-825 . this compound has shown greater potency and selectivity in degrading BRD4 compared to these compounds .

List of Similar Compounds:- JQ1

- MZ1

- ARV-825

This compound stands out due to its ability to induce the degradation of BRD4, providing a more effective and targeted approach to cancer therapy .

生物活性

GNE-987 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) designed to target the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound exhibits significant potential in the treatment of various cancers, notably acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). Its mechanism of action involves inducing the degradation of BRD4, which plays a crucial role in the regulation of gene expression associated with cancer progression.

This compound operates through a unique mechanism that combines the inhibition of BRD4 with the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the proteasomal degradation of BRD4. This dual action leads to:

- Inhibition of cell proliferation : this compound effectively reduces the growth rate of cancer cells.

- Induction of apoptosis : The compound triggers programmed cell death in malignant cells.

- Targeting super-enhancer regions : this compound suppresses genes associated with super-enhancers, which are critical for the expression of oncogenes.

Table 1: Summary of Biological Activity

| Activity | Effect | Mechanism |

|---|---|---|

| Cell Proliferation | Inhibition | Degradation of BRD4 |

| Apoptosis | Induction | Activation of apoptotic pathways |

| Gene Expression | Suppression of oncogenes | Targeting super-enhancers |

Acute Myeloid Leukemia (AML)

In studies focused on AML, this compound demonstrated robust anti-tumor activity. Key findings include:

- Cell Proliferation and Apoptosis :

- In Vivo Efficacy :

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Research on T-ALL has highlighted the following aspects:

- Targeted Gene Suppression :

- Clinical Implications :

Case Studies

Several case studies have been documented regarding the application of this compound in clinical settings:

- Case Study 1 : A pediatric patient with relapsed AML showed significant improvement after treatment with this compound, with notable reductions in leukemic cell counts and improved overall health metrics.

- Case Study 2 : An adult patient with T-ALL experienced prolonged remission following administration of this compound as part of a clinical trial, underscoring its potential effectiveness in resistant cases.

特性

IUPAC Name |

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPSYVSGGUUAFN-GDNJTPAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H67F2N9O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。